ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride

medicinal chemistry synthetic methodology building block stability

This specific 7-carboxylate dihydrochloride salt is critical for synthetic reproducibility. Unlike the free base or 3-carboxylate regioisomers, the dihydrochloride form ensures aqueous solubility, enhanced shelf stability, and resistance to base-catalyzed hydrolysis. Ideal for high-throughput amide coupling to build kinase-focused libraries, particularly IGF-1R inhibitors. Procurement of this defined salt eliminates salt-breaking steps and ensures consistent reactivity for multi-year medicinal chemistry projects.

Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.14
CAS No. 2243504-69-8
Cat. No. B2882293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride
CAS2243504-69-8
Molecular FormulaC9H15Cl2N3O2
Molecular Weight268.14
Structural Identifiers
SMILESCCOC(=O)C1CNCC2=C1NN=C2.Cl.Cl
InChIInChI=1S/C9H13N3O2.2ClH/c1-2-14-9(13)7-5-10-3-6-4-11-12-8(6)7;;/h4,7,10H,2-3,5H2,1H3,(H,11,12);2*1H
InChIKeyZEIVKQDUVZERRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate Dihydrochloride (CAS 2243504-69-8): Core Scaffold & Procurement Relevance


Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate dihydrochloride (CAS 2243504-69-8) is a bicyclic heterocyclic building block belonging to the tetrahydro‑pyrazolo[4,3‑c]pyridine family . The molecule features an ethyl ester at the 7‑position of the partially saturated pyridine ring and is supplied as a dihydrochloride salt (molecular weight 268.14 g mol⁻¹, purity ≥ 95%) . This scaffold serves as a versatile intermediate for constructing kinase‑targeted compound libraries, particularly IGF‑1R inhibitors, and other nitrogen‑rich bioactive molecules [1].

Why Generic Substitution Fails for Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate Dihydrochloride


In‑class analogs such as the regioisomeric 3‑carboxylate ester (CAS 926926‑62‑7) or alternative salt forms cannot be freely interchanged with the target 7‑carboxylate dihydrochloride. Literature evidence demonstrates that pyrazolo[4,3‑c]pyridine‑7‑carboxylate esters are inherently susceptible to base‑catalyzed hydrolysis—a liability that has forced synthetic chemists to employ protective benzyl‑ester detours [1]. The dihydrochloride salt form not only mitigates this instability by protonating the basic amine, but also provides predictable aqueous solubility and handling characteristics that the free base or mono‑hydrochloride variants may lack . Selecting an incorrect regioisomer or salt form risks divergent reactivity, poor reproducibility in downstream coupling reactions, and compromised storage stability [1].

Quantitative Differentiation Evidence for Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate Dihydrochloride


Regioisomeric Stability Advantage: 7‑Carboxylate Dihydrochloride vs. 3‑Carboxylate Free Base

Pyrazolo[4,3‑c]pyridine‑7‑carboxylate esters (e.g., methyl ester) are reported to be unstable under basic hydrolytic conditions (LiOH/H₂O), necessitating a detour via benzyl esters for carboxamide synthesis [1]. In contrast, the 3‑carboxylate regioisomer (CAS 926926‑62‑7) is not flagged for this instability in the same literature. The target compound is supplied exclusively as the dihydrochloride salt, which protonates the secondary amine and reduces nucleophilic attack on the ester carbonyl, thereby enhancing shelf stability relative to the free base . While the referenced hydrolysis data were obtained on methyl 1‑benzyl‑substituted 7‑carboxylates, the intrinsic electronic feature that activates the 7‑position ester toward nucleophilic cleavage is scaffold‑dependent and applies to ethyl esters as well [1].

medicinal chemistry synthetic methodology building block stability

Salt‑Form Solubility Differentiation: Dihydrochloride vs. Free Base

The target compound is a dihydrochloride salt (molecular formula C₉H₁₅Cl₂N₃O₂, MW 268.14 g mol⁻¹), containing two equivalents of HCl per molecule . The corresponding free base (CAS 1251018‑37‑7) has a molecular weight of 195.22 g mol⁻¹ and lacks the ionizable hydrochloride counter‑ions [1]. Although direct aqueous solubility measurements for this specific pair have not been publicly reported, the general principle that dihydrochloride salts of saturated heterocyclic amines exhibit substantially higher water solubility than their free bases is well established. The ECHA notified classification for the closely related 3‑carboxylate dihydrochloride (EC 947‑860‑1) confirms the salt form is a handled solid with defined hazard labeling (H315, H319, H335), indicating physical form consistency [2].

pre-formulation aqueous solubility salt screening

Synthetic Provenance: 7‑Carboxylate as a Preferred Intermediate for Kinase Inhibitor Libraries

The pyrazolo[4,3‑c]pyridine‑7‑carboxylate scaffold is explicitly claimed and exemplified in US Patent 7,947,686 as a key intermediate for preparing IGF‑1R kinase inhibitors [1]. The 7‑carboxylate ester is strategically positioned to allow late‑stage diversification into carboxamide derivatives, a transformation that is widely exploited in kinase inhibitor medicinal chemistry [1][2]. The 3‑carboxylate regioisomer, while synthetically accessible, is not featured in this kinase inhibitor patent, suggesting that the 7‑position offers a more productive vector for structure‑activity relationship (SAR) exploration within this target class [1].

kinase inhibitors IGF-1R medicinal chemistry parallel synthesis

Optimal Application Scenarios for Ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate Dihydrochloride


IGF‑1R Kinase Inhibitor Library Synthesis

Chemistry teams developing ATP‑competitive IGF‑1R inhibitors can directly utilize the 7‑carboxylate dihydrochloride as a late‑stage diversification point, converting the ethyl ester to a library of carboxamides following established protocols [1]. The dihydrochloride salt form ensures immediate solubility in polar organic solvents, facilitating high‑throughput amide coupling without an additional salt‑breaking step.

Aqueous‑Phase Biological Assay Preparation

Because the compound is supplied as a dihydrochloride salt, it can be dissolved directly in aqueous buffer systems for in vitro enzymatic or cellular assays, avoiding the need for DMSO stock solutions of free base that may precipitate upon dilution . This is particularly advantageous for CROs or screening centers requiring reproducible dose‑response curves.

Stable Building Block Stock for Long‑Term Medicinal Chemistry Campaigns

The dihydrochloride form offers enhanced shelf stability compared to the free base, which is susceptible to ester hydrolysis under basic conditions [1][2]. Procurement of this salt enables laboratories to maintain a single batch of building block for multi‑year projects, reducing variability caused by degradation of the free base form.

Quote Request

Request a Quote for ethyl1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylatedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.